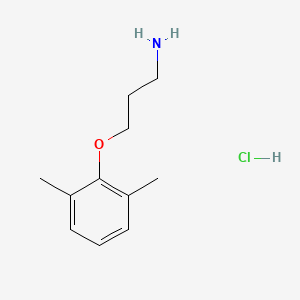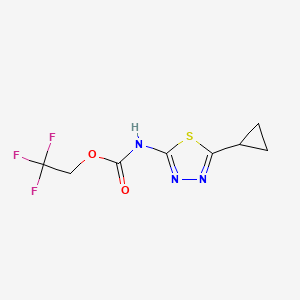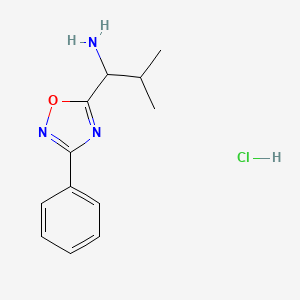
4-Bromo-3-chloro-6-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3-chloro-6-fluoroquinoline” is a chemical compound with the molecular formula C9H4BrClFN . It is used as an intermediate in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-chloro-6-fluoroquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 4th, 3rd, and 6th positions with bromine, chlorine, and fluorine atoms, respectively.Applications De Recherche Scientifique
Metalation and Functionalization
4-Bromo-3-chloro-6-fluoroquinoline is used in the metalation and functionalization of quinolines. It can be converted into various carboxylic acids through halogen/metal permutation, deprotonation, and carboxylation processes, leading to the synthesis of complex organic compounds with excellent yields (Ondi, Volle, & Schlosser, 2005).
Synthesis of Antibiotics
This compound serves as a key building block in antibiotic synthesis. A scalable route for its synthesis from dichloroquinoline has been developed, demonstrating its utility in antimicrobial drug discovery (Flagstad et al., 2014).
Knorr Synthesis
It's involved in the Knorr synthesis process, particularly in the preparation of bromo and chloro quinolines as starting materials for research on infectious diseases (Wlodarczyk et al., 2011).
Halogen Exchange in Heterocycles
In the context of halogen exchange reactions in heterocyclic compounds, 4-Bromo-3-chloro-6-fluoroquinoline demonstrates significant reactivity, particularly in pyridines and quinolines (Schlosser & Cottet, 2002).
Organometallic Functionalization
This compound is also utilized in the organometallic approach to the functionalization of nitrogen heterocycles. This involves the attachment of various functional groups to create novel organic structures (Ondi, 2005).
Medicinal Chemistry
In medicinal chemistry, it is used to modify the isoquinoline scaffold, which is significant for the development of new drugs. Its derivatives have shown promise as carboxylic acid isosteres and precursors of useful building blocks (Golushko et al., 2019).
Mécanisme D'action
While the specific mechanism of action for “4-Bromo-3-chloro-6-fluoroquinoline” is not provided, quinolones, a related class of compounds, act by inhibiting bacterial DNA synthesis. They do this by targeting bacterial type II topoisomerase enzymes, DNA gyrase, and DNA topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-chloro-6-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-9-6-3-5(12)1-2-8(6)13-4-7(9)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXCYHQHKQKMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672651 |
Source


|
| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
724787-81-9 |
Source


|
| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724787-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)




![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)


